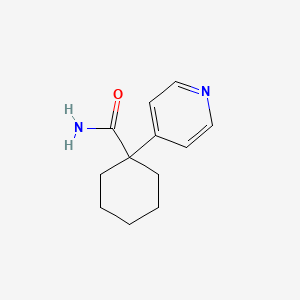
1-(Pyridin-4-yl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Practical Synthesis : A practical and scalable synthesis process for a highly functionalized compound closely related to 1-(Pyridin-4-yl)cyclohexane-1-carboxamide has been developed, showcasing its potential as a building block in pharmaceutical research (Bish et al., 2010).
Crystal Packing and Interactions : The crystal structures of isomeric compounds featuring pyridin-4-yl groups demonstrate significant interactions like C–H⋯N and π⋯π contacts, which are crucial for understanding the molecular assembly and stability of such compounds (Lai et al., 2006).
Chemical Properties and Reactions
Molecular Structures and Reactions : Studies on closely related compounds reveal insights into the molecular structures and potential reactions, contributing to a deeper understanding of the chemical behavior of this compound (Lin et al., 2001).
Reaction Processes : Research on reaction processes involving pyridine and cyclohexane derivatives provides insights into the potential chemical transformations and applications of this compound (Yavari et al., 2004).
Biological and Medicinal Applications
Biological Activities : Compounds with structural similarities have been synthesized, displaying a range of biological activities such as antibacterial, anti-inflammatory, and antioxidant properties, suggesting potential medicinal applications for this compound (Sribalan et al., 2016).
Antimicrobial Activities : Synthesized macrocyclic and pyridine derivatives show significant antimicrobial activities, highlighting the potential of this compound in developing new antimicrobial agents (Flefel et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various protein kinases .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit rho-associated protein kinases, affecting calcium sensitization and leading to smooth muscle relaxation .
Result of Action
Based on its potential inhibition of protein kinases, it could potentially influence cell signaling and other cellular processes .
Propiedades
IUPAC Name |
1-pyridin-4-ylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11(15)12(6-2-1-3-7-12)10-4-8-14-9-5-10/h4-5,8-9H,1-3,6-7H2,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERJHHXOHWWPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=NC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
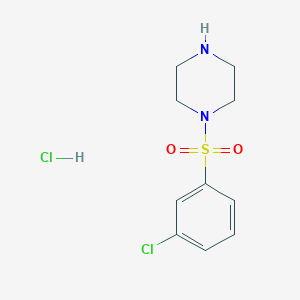
![3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374011.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B2374014.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2374016.png)
![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)

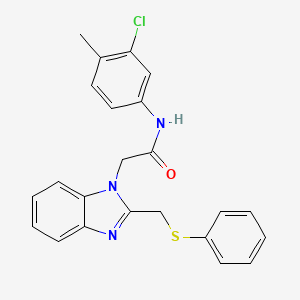
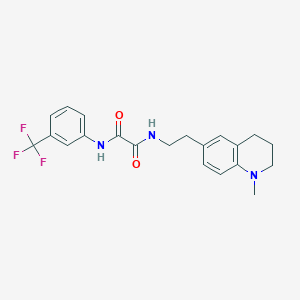
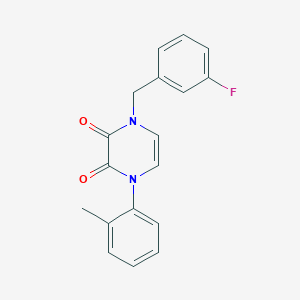
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)
![Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate](/img/structure/B2374028.png)

